(R)-3,4-Dcpg - 201730-10-1

(R)-3,4-Dcpg

Catalog Number: EVT-253978
CAS Number: 201730-10-1
Molecular Formula: C10H9NO6
Molecular Weight: 239.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(R)-3,4-DCPG is a selective orthosteric agonist of the metabotropic glutamate receptor subtype 8 (mGluR8) [, ]. Metabotropic glutamate receptors (mGluRs) are a family of G protein-coupled receptors that play a crucial role in modulating synaptic transmission and neuronal excitability in the central nervous system. (R)-3,4-DCPG exhibits high selectivity for mGluR8 over other mGluR subtypes, making it a valuable tool for investigating the specific roles of mGluR8 in various physiological and pathological processes [, ].

(R)-3,4-DCPG is a potent and selective group III metabotropic glutamate receptor (mGluR) agonist, showing specific binding affinity for the mGluR8 subtype [, , , , , ].

(S)-3,4-DCPG

    Compound Description: (S)-3,4-DCPG also acts as a selective agonist for the mGluR8 receptor, exhibiting potent activity [, ].

(R,S)-3,4-DCPG

    Compound Description: (R,S)-3,4-DCPG acts as a mixed antagonist of AMPA receptors and an agonist of mGluR8. Studies suggest it may possess antipsychotic properties at doses that also induce extrapyramidal side effects, giving it a more typical than atypical neuroleptic profile [].

    Relevance: This compound is the racemic mixture of (R)-3,4-DCPG and its enantiomer, (S)-3,4-DCPG. This means it contains equal amounts of both enantiomers. The research focuses on the combined pharmacological profile of the racemic mixture compared to the individual enantiomers [].

L-Glutamate

    Compound Description: L-Glutamate is an endogenous excitatory neurotransmitter that activates various glutamate receptors, including mGluRs. Research indicates that L-glutamate functions as an autocrine/paracrine modulator, inhibiting glucagon secretion from alpha-cells through glutamate receptors [].

    Relevance: L-Glutamate serves as the endogenous ligand for mGluRs, including mGluR8, which (R)-3,4-DCPG selectively targets. Studying L-Glutamate's effects provides insights into the physiological roles of mGluR8 and the potential therapeutic implications of modulating its activity with compounds like (R)-3,4-DCPG [].

(R,S)-Phosphonophenylglycine (PPG)

    Compound Description: (R,S)-PPG is a specific agonist for class III mGluRs, including mGluR4 and mGluR8 []. It has been shown to inhibit low-glucose-evoked glucagon secretion [].

    Relevance: (R,S)-PPG shares a similar structure to (R)-3,4-DCPG and targets the same class of receptors (class III mGluRs), although it is not as selective for mGluR8. Comparing their activities helps understand the specific roles of different mGluR subtypes [].

(1S,3R,4S)-1-Aminocyclopentane-1,3,4-tricarboxylic acid (ACPT-I)

    Compound Description: (1S,3R,4S)-ACPT-I acts as a specific agonist for class III mGluRs, including mGluR4 []. It has shown efficacy in inhibiting low-glucose-evoked glucagon secretion [].

(R,S)-Cyclopropyl-4-phosphonophenylglycine (CPPG)

    Compound Description: (R,S)-CPPG serves as a specific antagonist for class III mGluRs []. It has demonstrated blocking effects on the inhibition of glucagon secretion caused by L-glutamate, PPG, and ACPT-I [].

    Relevance: (R,S)-CPPG is structurally similar to (R)-3,4-DCPG but acts as an antagonist instead of an agonist at class III mGluRs. Utilizing (R,S)-CPPG helps elucidate the specific actions of mGluR agonists like (R)-3,4-DCPG and validate their mechanism of action [].

AMN082

    Compound Description: AMN082 acts as a selective agonist for mGluR7, another subtype within the group III mGluRs [, ]. Studies suggest that stimulating mGluR7 with AMN082 could worsen pain perception, contrasting with the analgesic effects observed with mGluR8 agonists like (S)-3,4-DCPG [, ].

    Relevance: While AMN082 targets a different mGluR subtype (mGluR7) than (R)-3,4-DCPG (mGluR8), both belong to the same receptor class (group III mGluRs). Comparing their distinct and often opposing effects helps understand the diverse roles of individual mGluR subtypes in modulating neuronal signaling and pain perception [, ].

Haloperidol

    Compound Description: Haloperidol is a typical antipsychotic drug known to induce extrapyramidal side effects. Research indicates that (R,S)-3,4-DCPG can enhance the catalepsy and striatal proenkephalin mRNA expression induced by haloperidol [].

    Relevance: Haloperidol's known side effects are used as a comparison point for assessing the potential for extrapyramidal side effects of (R,S)-3,4-DCPG. The ability of (R,S)-3,4-DCPG to exacerbate haloperidol's effects suggests a potential for similar side effects [].

Source and Classification

(R)-3,4-Dicarboxyphenylglycine is derived from phenylglycine and is classified as a non-proteinogenic amino acid. It is primarily recognized for its action on metabotropic glutamate receptors, particularly mGlu8. The compound has been investigated for its effects on synaptic transmission and plasticity in various neural contexts, indicating its significance in neuropharmacology .

Synthesis Analysis

The synthesis of (R)-3,4-Dicarboxyphenylglycine can be achieved through several methods, with one notable approach involving the resolution of racemic mixtures. The following outlines a common synthetic pathway:

  1. Starting Materials: The synthesis typically begins with commercially available precursors such as phenylacetaldehyde.
  2. Formation of Dicarboxylic Acid: The reaction involves the condensation of phenylacetaldehyde with malonic acid under basic conditions, followed by hydrolysis to yield (R)-3,4-Dicarboxyphenylglycine.
  3. Resolution: The racemic mixture can be resolved using chiral chromatography or enzymatic methods to isolate the (R)-enantiomer.

Key parameters in the synthesis include temperature control during reactions and the use of specific catalysts to enhance yield and selectivity .

Molecular Structure Analysis

The molecular structure of (R)-3,4-Dicarboxyphenylglycine can be described as follows:

  • Chemical Formula: C10_{10}H10_{10}N2_{2}O4_{4}
  • Molecular Weight: Approximately 218.19 g/mol
  • Structural Features:
    • Contains two carboxyl groups (-COOH) attached to a phenyl ring.
    • The amino group (-NH2_2) is positioned at the alpha carbon relative to the carboxylic acids.

The stereochemistry of (R)-3,4-Dicarboxyphenylglycine plays a crucial role in its biological activity, particularly its interaction with metabotropic glutamate receptors .

Chemical Reactions Analysis

(R)-3,4-Dicarboxyphenylglycine participates in various chemical reactions:

  1. Reactions with Receptors: As an agonist for mGlu8 receptors, it induces conformational changes that affect downstream signaling pathways.
  2. Synthesis Reactions: It can undergo esterification reactions to form derivatives that may exhibit altered pharmacological properties.
  3. Degradation Pathways: Under physiological conditions, it may be metabolized by enzymatic hydrolysis or oxidative pathways.

These reactions are significant for understanding its pharmacodynamics and potential therapeutic applications .

Mechanism of Action

The mechanism of action of (R)-3,4-Dicarboxyphenylglycine primarily involves its binding to the mGlu8 receptor:

  1. Binding Affinity: (R)-3,4-Dicarboxyphenylglycine selectively binds to the allosteric site of mGlu8 receptors, enhancing their activity.
  2. Signal Transduction: Upon binding, it activates intracellular signaling cascades, including phospholipase C activation and subsequent calcium mobilization.
  3. Physiological Effects: This activation leads to modulation of synaptic transmission and plasticity, influencing learning and memory processes.

Studies have demonstrated that this compound can significantly affect synaptic responses in various brain regions, highlighting its potential role in treating cognitive disorders .

Physical and Chemical Properties Analysis

The physical and chemical properties of (R)-3,4-Dicarboxyphenylglycine are essential for understanding its behavior in biological systems:

  • Solubility: Soluble in water and organic solvents like methanol.
  • pKa Values: The pKa values for the carboxylic groups are approximately 2.5 and 4.0, indicating their acidic nature.
  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties influence its bioavailability and efficacy as a pharmacological agent .

Applications

(R)-3,4-Dicarboxyphenylglycine has several scientific applications:

  1. Neuropharmacology: Used in research to study synaptic mechanisms and neuroplasticity.
  2. Therapeutic Potential: Investigated for potential applications in treating anxiety disorders, depression, and other neurological conditions due to its selective action on mGlu8 receptors.
  3. Experimental Models: Employed in animal models to assess behavioral responses related to learning and memory.

Properties

CAS Number

201730-10-1

Product Name

(R)-3,4-Dcpg

IUPAC Name

4-[(R)-amino(carboxy)methyl]phthalic acid

Molecular Formula

C10H9NO6

Molecular Weight

239.18 g/mol

InChI

InChI=1S/C10H9NO6/c11-7(10(16)17)4-1-2-5(8(12)13)6(3-4)9(14)15/h1-3,7H,11H2,(H,12,13)(H,14,15)(H,16,17)/t7-/m1/s1

InChI Key

IJVMOGKBEVRBPP-SSDOTTSWSA-N

SMILES

C1=CC(=C(C=C1C(C(=O)O)N)C(=O)O)C(=O)O

Synonyms

(R)-3,4-Dicarboxyphenylglycine

Canonical SMILES

C1=CC(=C(C=C1C(C(=O)O)N)C(=O)O)C(=O)O

Isomeric SMILES

C1=CC(=C(C=C1[C@H](C(=O)O)N)C(=O)O)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.